2-(1,3-benzothiazol-2-yl)-4-{(E)-[(thiophen-2-ylmethyl)imino]methyl}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-{[(2-THIENYLMETHYL)IMINO]METHYL}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a benzothiazole ring, a thiophene moiety, and a pyrazolone core
Preparation Methods
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-{[(2-THIENYLMETHYL)IMINO]METHYL}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole and thiophene intermediates, followed by their condensation with appropriate reagents to form the final pyrazolone structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole or thiophene rings are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-4-{[(2-THIENYLMETHYL)IMINO]METHYL}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is investigated for its use in materials science, particularly in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-{[(2-THIENYLMETHYL)IMINO]METHYL}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds include other benzothiazole and pyrazolone derivatives. Compared to these compounds, 2-(1,3-BENZOTHIAZOL-2-YL)-4-{[(2-THIENYLMETHYL)IMINO]METHYL}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its trifluoromethyl group, which can impart distinct chemical and biological properties. Some similar compounds include:
- 2-(1,3-BENZOTHIAZOL-2-YL)-3-(5-METHYL-2-FURYL)ACRYLONITRILE
- 2-(5-(1,3-BENZOTHIAZOL-2-YL)-2-FURYL)-1,3-BENZOTHIAZOLE
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H11F3N4OS2 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(thiophen-2-ylmethyliminomethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H11F3N4OS2/c18-17(19,20)14-11(9-21-8-10-4-3-7-26-10)15(25)24(23-14)16-22-12-5-1-2-6-13(12)27-16/h1-7,9,11H,8H2 |
InChI Key |
LNZKMAKLQPPYHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C(C(=N3)C(F)(F)F)C=NCC4=CC=CS4 |
Origin of Product |
United States |
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